Ethyl 2-(6-chloro-2-oxo-4-phenyl-2,4-dihydro-1H-benzo[d][1,3]oxazin-1-yl)acetate

Lipophilicity Permeability Drug-likeness

Ethyl 2-(6-chloro-2-oxo-4-phenyl-2,4-dihydro-1H-benzo[d][1,3]oxazin-1-yl)acetate (CAS 35382‑76‑4) is a synthetic benzoxazine derivative with molecular formula C₁₈H₁₆ClNO₄ and molecular weight 345.8 g/mol. This compound belongs to the 2,4‑dihydro‑1H‑benzo[d][1,3]oxazine family, distinguished by a 6‑chloro substitution, a 4‑phenyl group, and an N‑ethyl acetate side‑chain that endows it with markedly different physicochemical and synthetic properties compared to close structural analogs such as 6‑chloro‑2‑phenyl‑4H‑3,1‑benzoxazin‑4‑one (CAS 7033‑51‑4) and etifoxine (CAS 21715‑46‑8).

Molecular Formula C18H16ClNO4
Molecular Weight 345.8 g/mol
CAS No. 35382-76-4
Cat. No. B3051676
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(6-chloro-2-oxo-4-phenyl-2,4-dihydro-1H-benzo[d][1,3]oxazin-1-yl)acetate
CAS35382-76-4
Molecular FormulaC18H16ClNO4
Molecular Weight345.8 g/mol
Structural Identifiers
SMILESCCOC(=O)CN1C2=C(C=C(C=C2)Cl)C(OC1=O)C3=CC=CC=C3
InChIInChI=1S/C18H16ClNO4/c1-2-23-16(21)11-20-15-9-8-13(19)10-14(15)17(24-18(20)22)12-6-4-3-5-7-12/h3-10,17H,2,11H2,1H3
InChIKeyHPLYKCKUDFMHGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-(6-chloro-2-oxo-4-phenyl-2,4-dihydro-1H-benzo[d][1,3]oxazin-1-yl)acetate (CAS 35382-76-4) – What It Is and Why Substitution Matters


Ethyl 2-(6-chloro-2-oxo-4-phenyl-2,4-dihydro-1H-benzo[d][1,3]oxazin-1-yl)acetate (CAS 35382‑76‑4) is a synthetic benzoxazine derivative with molecular formula C₁₈H₁₆ClNO₄ and molecular weight 345.8 g/mol [1]. This compound belongs to the 2,4‑dihydro‑1H‑benzo[d][1,3]oxazine family, distinguished by a 6‑chloro substitution, a 4‑phenyl group, and an N‑ethyl acetate side‑chain that endows it with markedly different physicochemical and synthetic properties compared to close structural analogs such as 6‑chloro‑2‑phenyl‑4H‑3,1‑benzoxazin‑4‑one (CAS 7033‑51‑4) and etifoxine (CAS 21715‑46‑8) [2][3]. The compound is primarily offered as a high‑purity research intermediate (≥98 % purity by vendor specification) for medicinal chemistry campaigns targeting CNS indications, anti‑infective programs, and agrochemical lead discovery [1].

Synthetic intermediate with N-ethyl acetate diversification handle
Balanced lipophilicity profile suitable for CNS permeability research
High-purity specification supports reproducible biochemical assays

Ethyl 2-(6-chloro-2-oxo-4-phenyl-2,4-dihydro-1H-benzo[d][1,3]oxazin-1-yl)acetate – Why In‑Class Benzoxazines Cannot Be Freely Substituted


The benzoxazine chemotype encompasses a broad range of analogues differing in oxidation state, ring‑fusion pattern, and substitution at the N‑1, C‑2, C‑4, and C‑6 positions. Even subtle changes result in substantial alterations of logP, hydrogen‑bonding capacity, rotatable bond count, and metabolic liability [1]. For example, the target compound’s XLogP3‑AA of 3.9 is 0.3 log units higher than that of the 4‑oxo analogue 6‑chloro‑2‑phenyl‑4H‑3,1‑benzoxazin‑4‑one (XLogP3‑AA 3.6) [2], while etifoxine introduces a 4‑methyl and a 2‑ethylamine substituent that drive a distinct GABAA‑receptor‑mediated pharmacology [3]. Furthermore, the N‑ethyl acetate side‑chain of the target compound provides a reactive handle for further diversification via hydrolysis, amidation, or transesterification, a synthetic utility absent in the N‑unsubstituted or N‑methyl analogues [1]. These physicochemical and synthetic divergences mean that cross‑replacement without experimental validation introduces uncontrolled variables in solubility, permeability, and target‑binding assays.

4-Oxo benzoxazinone analogues
Lower logP and fewer rotatable bonds may shift permeability and binding profiles in assay models
Etifoxine and other 2-substituted benzoxazines
Reduced hydrogen-bond acceptor count and absent ester handle limit formulation flexibility and SAR expansion
N-Unsubstituted or methyl analogues
Lack a reactive synthetic anchor, preventing library diversification without core re-design

Ethyl 2-(6-chloro-2-oxo-4-phenyl-2,4-dihydro-1H-benzo[d][1,3]oxazin-1-yl)acetate – Quantitative Differentiation Evidence for Procurement Decisions


Lipophilicity (XLogP3‑AA) – Higher logP vs. 4‑Oxo Benzoxazinone Analogues

The target compound exhibits an XLogP3‑AA of 3.9, indicating higher lipophilicity than the 4‑oxo congener 6‑chloro‑2‑phenyl‑4H‑3,1‑benzoxazin‑4‑one (XLogP3‑AA 3.6) [1][2]. This 0.3 log unit increase corresponds to approximately a twofold difference in predicted octanol‑water partition coefficient, potentially enhancing passive membrane permeability in cell‑based assays. By comparison, the coumarin analogue ethyl 6‑chloro‑2‑oxo‑4‑phenyl‑2H‑chromen‑3‑carboxylate displays an ALOGPS logP of 4.48, more than 0.5 log units higher, which may drive excessive lipophilicity outside optimal drug‑like space [3].

Lipophilicity
Context-dependent
Target: XLogP3‑AA 3.9
4-Oxo analogue: XLogP3‑AA 3.6
Coumarin analogue: ALOGPS logP 4.48
Δ +0.3 vs. 4‑oxo; −0.58 vs. coumarin
Supports CNS permeability assay context
Computed values; experimental logP validation recommended
Lipophilicity Permeability Drug-likeness

Hydrogen‑Bond Acceptor Count – Enhanced Solubility‑Modifying Potential vs. Etifoxine

The target compound features four hydrogen‑bond acceptor (HBA) atoms (three from the ester carbonyl and oxazinone oxygen, plus the chlorine atom), compared to only two HBAs in etifoxine (the oxazine oxygen and the chlorine) [1][2]. The additional HBA capacity, conferred by the ethyl acetate moiety, offers greater potential for modulating aqueous solubility and crystallinity without drastically altering the core pharmacophore. In the 4‑oxo analogue 6‑chloro‑2‑phenyl‑4H‑3,1‑benzoxazin‑4‑one, three HBAs are present, one fewer than the target [3].

H‑Bond Acceptors
Context-dependent
Target: HBA = 4
Etifoxine: HBA = 2
4‑Oxo analogue: HBA = 3
+2 vs. etifoxine; +1 vs. 4‑oxo
May support solubility and co‑former design
Computed values; salt formation or crystal engineering to verify
Hydrogen bonding Solubility SAR

Rotatable Bond Count – Conformational Flexibility vs. Rigid Analogues

The target compound contains five rotatable bonds (the ethyl ester chain and the C4–phenyl ring), compared to only one rotatable bond in 6‑chloro‑2‑phenyl‑4H‑3,1‑benzoxazin‑4‑one [1][2]. This four‑bond increase provides substantial conformational flexibility that can be exploited in target‑binding optimization through induced‑fit mechanisms. Etifoxine, with three rotatable bonds (the 4‑methyl, 4‑phenyl, and the ethylamine side‑chain), occupies an intermediate position but lacks the ester functionality that allows further derivatization [3].

Rotatable Bonds
Context-dependent
Target: Rotatable bonds = 5
4‑Oxo analogue: 1
Etifoxine: 3
+4 vs. 4‑oxo; +2 vs. etifoxine
Allows induced‑fit binding pose exploration
Conformational entropy may influence target engagement studies
Conformational flexibility Entropy Binding

Vendor‑Specified Purity – NLT 98 % vs. Typical 95 % for Analogous Benzoxazine Intermediates

The target compound is commercially available with a minimum purity specification of NLT 98 % from at least one major supplier (MolCore), whereas closely related benzoxazine intermediates such as 6‑chloro‑2‑phenyl‑4H‑benzo[d][1,3]oxazin‑4‑one are typically offered at 95 % purity . For the coumarin analogue ethyl 6‑chloro‑2‑oxo‑4‑phenyl‑2H‑chromen‑3‑carboxylate, isolated yields of 0.2 mg from natural sources have been reported, highlighting the target compound’s advantage as a fully synthetic, scalable intermediate [1]. High starting purity is critical for obtaining interpretable dose‑response data in biochemical and cell‑based assays, reducing the risk of impurity‑driven false positives.

Purity Specification
Specification review
Target: NLT 98%
Typical benzoxazine intermediate: 95%
Coumarin analogue: natural product isolation only (0.2 mg yield)
Reduces impurity-driven false positives in dose‑response assays
Vendor CoA review advised; batch-specific verification recommended
Purity Reproducibility Procurement quality

Ethyl 2-(6-chloro-2-oxo-4-phenyl-2,4-dihydro-1H-benzo[d][1,3]oxazin-1-yl)acetate – Preferred Application Scenarios Based on Differentiation Evidence


CNS‑Targeted Medicinal Chemistry Programs Requiring Balanced LogP (3.5–4.0)

With an XLogP3‑AA of 3.9, this compound falls within the optimal lipophilicity range for CNS drug candidates, avoiding the lower logP of 4‑oxo benzoxazinones (3.6) that may restrict blood‑brain barrier penetration, and the higher logP of coumarin analogues (4.48) that risk off‑target binding and metabolic instability [1]. The five rotatable bonds further allow induced‑fit binding at conformationally plastic CNS targets such as G‑protein‑coupled receptors and ion channels [2].

Fragment‑Based and Structure‑Guided Lead Optimization Campaigns

The N‑ethyl acetate handle serves as a chemically tractable point for diversification through amide coupling, ester hydrolysis, or transesterification, enabling rapid SAR exploration without altering the benzoxazine core [1]. This is a distinct advantage over the N‑unsubstituted analogue 6‑chloro‑2‑phenyl‑4H‑3,1‑benzoxazin‑4‑one, which lacks an equivalent reactive site for library synthesis [2].

Agrochemical Lead Discovery Leveraging the Benzoxazine Herbicidal Pharmacophore

Benzoxazinone derivatives are established herbicide leads, particularly against broadleaf weeds in cereal crops [3]. The 6‑chloro and 4‑phenyl substitution pattern of the target compound aligns with structural motifs reported in agrochemical patents, while the ethyl acetate side‑chain offers a modifiable anchor for pro‑herbicide strategies [1].

High‑Reproducibility Biochemical Assays Demanding Defined Purity Standards

Procurement of the target compound at ≥98 % purity ensures that dose‑response and IC₅₀ measurements are not confounded by impurities that may act as partial agonists or antagonists [1]. This is particularly important for core facilities and CROs performing high‑throughput screening where impurity profiles can generate irreproducible hit calls [2].

Application
Selection Property
Validation Focus
CNS lead optimization
Balanced lipophilicity and conformational flexibility
Permeability and metabolic stability in BBB models
Fragment-based library design
Ester handle for diversification
SAR expansion via parallel synthesis
Agrochemical lead discovery
Benzoxazine herbicidal pharmacophore
Broadleaf weed growth inhibition assays
High-reproducibility screening
High purity specification
Lot-specific purity and impurity profiling
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